molecular formula C8H12N2S B11745736 (2S)-2-(1,3-Thiazol-2-YL)piperidine

(2S)-2-(1,3-Thiazol-2-YL)piperidine

Cat. No.: B11745736
M. Wt: 168.26 g/mol
InChI Key: ILFOGJAUBNLBDZ-ZETCQYMHSA-N
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Description

(2S)-2-(1,3-Thiazol-2-YL)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(1,3-Thiazol-2-YL)piperidine typically involves the reaction of piperidine with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution with a thiazole halide .

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(1,3-Thiazol-2-YL)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles .

Scientific Research Applications

(2S)-2-(1,3-Thiazol-2-YL)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(1,3-Thiazol-2-YL)piperidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(1,3-Benzothiazol-2-YL)piperidine
  • (2S)-2-(1,3-Oxazol-2-YL)piperidine
  • (2S)-2-(1,3-Imidazol-2-YL)piperidine

Uniqueness

(2S)-2-(1,3-Thiazol-2-YL)piperidine is unique due to the presence of the thiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds, such as those containing benzothiazole, oxazole, or imidazole rings .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

2-[(2S)-piperidin-2-yl]-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-2-4-9-7(3-1)8-10-5-6-11-8/h5-7,9H,1-4H2/t7-/m0/s1

InChI Key

ILFOGJAUBNLBDZ-ZETCQYMHSA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=NC=CS2

Canonical SMILES

C1CCNC(C1)C2=NC=CS2

Origin of Product

United States

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